Superior IRTK Substrate Efficiency vs. Peptide 960, Peptide 1316, and Src Peptide
Peptide 1150 (1142–1153, pTyr1150) served as a better substrate for the insulin receptor tyrosine protein kinase than peptide 960 (952–961), peptide 1316 (1313–1329), or the Src peptide (Tyr‑416) [1]. Immobilized peptide p1151 (1143–1155) showed Km of 0.74 mM and p1322 (1314–1330) 0.78 mM; peptide p960 (952–963) was poorly phosphorylated [2].
| Evidence Dimension | Substrate efficiency for insulin receptor tyrosine kinase |
|---|---|
| Target Compound Data | Peptide 1150: superior substrate efficiency; Km (immobilized p1151 analog) = 0.74 mM |
| Comparator Or Baseline | Peptide 960: poorly phosphorylated; Peptide 1316: inferior substrate efficiency; Src peptide: inferior substrate efficiency |
| Quantified Difference | Peptide 1150 exhibited higher phosphorylation than all three comparators; qualitative superiority established. Km for p960 reported as poorly phosphorylated (no quantifiable Km). |
| Conditions | In vitro phosphorylation assay with purified insulin receptor tyrosine kinase |
Why This Matters
Confirms that only the Tyr1150‑domain peptide reliably captures IRTK activity in kinase assays, preventing false‑negative results from inferior substrates.
- [1] Stadtmauer, L., & Rosen, O. M. (1986). Phosphorylation of synthetic insulin receptor peptides by the insulin receptor kinase and evidence that the preferred sequence containing Tyr-1150 is phosphorylated in vivo. Journal of Biological Chemistry, 261(21), 10000–10005. View Source
- [2] Chavanieu, A., Calas, B., & Grigorescu, F. (1993). Resin immobilized synthetic peptides used to characterize phosphorylation and antigenic properties of insulin receptor autophosphorylation domains. International Journal of Peptide and Protein Research, 41(3), 212–222. View Source
